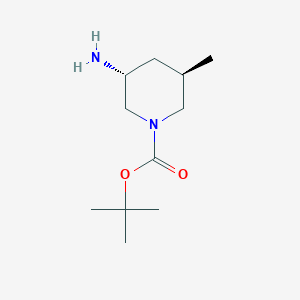
4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride, commonly referred to as propargylglycine hydrochloride (PAG-HCl), is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and other organic solvents. PAG-HCl is used in a variety of synthetic processes, including as a reagent in organic synthesis and as a catalyst in biochemical reactions. It is also used to study the structure and function of proteins and enzymes, as well as to measure the activity of various metabolic pathways.
科学的研究の応用
4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride is used in a variety of scientific research applications. It is used as a reagent for organic synthesis, as a catalyst for biochemical reactions, and as a fluorescent probe for studying protein structure and function. It is also used to measure the activity of various metabolic pathways and to study the effects of drugs on biochemical processes.
作用機序
4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride acts as a proton donor in biochemical reactions. It is able to donate a proton to a substrate, resulting in a change in the substrate’s structure and function. This proton donation is the basis for its use as a catalyst in biochemical reactions.
Biochemical and Physiological Effects
4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride has been shown to have a variety of biochemical and physiological effects. In studies on animals, it has been shown to have a protective effect against oxidative stress and to reduce inflammation. It has also been shown to have neuroprotective effects, and to improve the function of the immune system.
実験室実験の利点と制限
4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride has several advantages for use in laboratory experiments. It is relatively safe to handle and is easily soluble in water and other organic solvents. It is also relatively inexpensive, making it an attractive option for researchers on a budget. However, 4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride also has some limitations. It is not very stable in solution, and it can react with other compounds in the solution, which can interfere with the results of the experiment.
将来の方向性
There are several potential future directions for research involving 4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride. These include further studies on its effects on oxidative stress and inflammation, as well as its potential use in the treatment of neurological disorders. Additionally, further research could be done on its use as a fluorescent probe for studying protein structure and function. Finally, further studies could be done to explore the potential of 4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride as a catalyst for biochemical reactions, as well as to explore its potential use in drug discovery.
合成法
4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride is synthesized by the reaction of propargyl alcohol with hydrochloric acid. The reaction is carried out in an aqueous solution at room temperature and produces a white solid. The reaction is typically carried out in a flask equipped with a reflux condenser and a stirrer. The reaction is usually complete within one hour.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride involves the reaction of 2-methyl-3-oxobutanoic acid with thiosemicarbazide to form 4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-methyl-3-oxobutanoic acid", "thiosemicarbazide", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-methyl-3-oxobutanoic acid with thiosemicarbazide in the presence of a catalyst to form 4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione.", "Step 2: Dissolve 4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione in hydrochloric acid to form the hydrochloride salt of the compound." ] } | |
CAS番号 |
2408958-22-3 |
分子式 |
C8H16ClNO2S |
分子量 |
225.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



